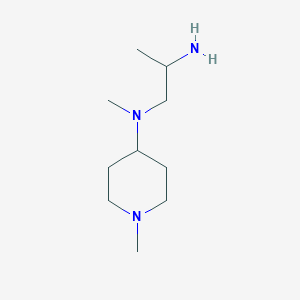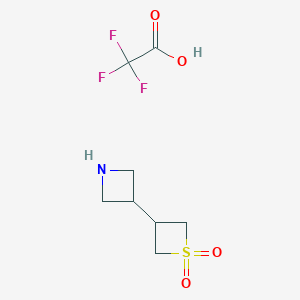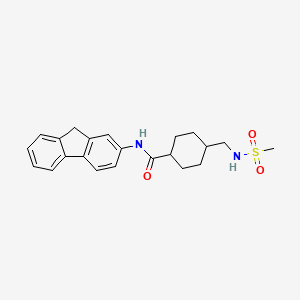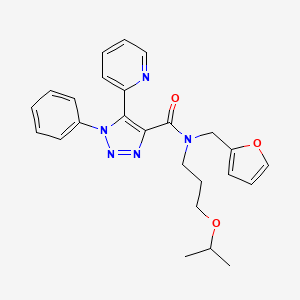
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine, commonly known as 4-AP, is a synthetic compound that has been extensively used in scientific research. It is a potent potassium channel blocker that exhibits a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Advanced Oxidation Processes for Nitrogen-Containing Compounds
Nitrogen-containing compounds like N-(2-aminopropyl)-N,1-dimethylpiperidin-4-amine are prevalent in various industries, including textile, agricultural, and chemical sectors. These compounds are resistant to conventional degradation processes, leading to environmental concerns. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization of such nitrogen-containing compounds. AOPs enhance the overall treatment schemes by degrading amines, dyes, and pesticides, improving water quality. Ozone and Fenton processes are particularly reactive to these compounds, with degradation highly sensitive to conditions like pH. Hybrid methods, under optimized conditions, show synergistic effects, suggesting that AOPs, when carefully applied, can efficiently degrade recalcitrant nitrogen-containing compounds, including those similar to this compound (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized Metal–Organic Frameworks (MOFs) represent a significant application area for nitrogen-containing amines. Due to the strong interaction between CO2 and basic amino functionalities, amine-functionalized MOFs have garnered attention for CO2 capture. These frameworks show extremely high CO2 sorption capacity at low pressures, demonstrating potential for environmental cleanup efforts. Additionally, amine-functionalized MOF-based membranes exhibit excellent separation performance for CO2 from other gases, suggesting applications in catalysis and environmental protection efforts (Lin, Kong, & Chen, 2016).
Role of Amine Activators in Acrylic Bone Cements
In medical applications, the role of tertiary aromatic amines, similar in function to this compound, as activators in the curing of acrylic resins is critical. These amines accelerate the curing process of dental resins and acrylic bone cements, impacting the kinetics, mechanism, and activation energy of the reaction. The temperature of surroundings significantly affects curing parameters, underscoring the importance of these compounds in biomedical applications, especially considering the thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Molecular Detection of Biogenic Amine-Producing Bacteria
In food safety, the ability to detect biogenic amine-producing bacteria is vital for preventing accumulation in food products. Molecular methods for the rapid detection of these bacteria are becoming a standard, offering speed, sensitivity, and specific detection. This is particularly relevant for assessing the risk of biogenic amine content in food and implementing early control measures to avoid development, which can be crucial for compounds like this compound that might be present in food products (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).
Propriétés
IUPAC Name |
1-N-methyl-1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9(11)8-13(3)10-4-6-12(2)7-5-10/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVBURNVHIQGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CCN(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2775118.png)
![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2775119.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2775121.png)
![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)


![2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2775129.png)
![5-Chloro-2-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2775130.png)

![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)